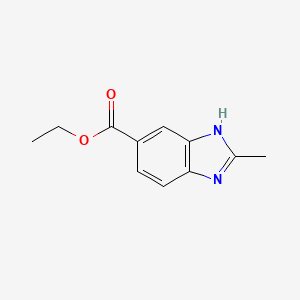
2-Methyl-1H-benzimidazole-5-carboxylic acid ethyl ester
Cat. No. B3280542
:
717-37-3
M. Wt: 204.22 g/mol
InChI Key: HVEHULVPFMWQAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06348032B1
Procedure details


Reduced iron (6.64 g), ethanol (48 ml) and acetic acid (24 ml) are added to 3-acetylamino-4-nitro-ethylbenzoate (3.00 g), and the solution is refluxed by heating for 12 hours. Solid materials are removed using filter aid, and the filtrate is concentrated under reduced pressure. Ethanol (100 ml) and 35% hydrochloric acid (5.2 g) are added to the residue and the solution is refluxed by heating for five hours. The reaction solution is neutralized with sodium bicarbonate (6.3 g). The filtrate obtained through filtration is concentrated under reduced pressure. Ethyl acetate (70 ml) and water (70 ml) are added to the obtained residue, and the solution is separated. The organic layer is washed with water three times and extraction is performed on the aqueous layer using ethyl acetate three times. By concentrating the obtained organic layer under reduced pressure, 5-ethoxycarbonyl-2-methylbenzimidazole (1.53 g ) powder is obtained. 1H-NMR (CDCl3, δ): 1.41 (3H, t, J=6.9 Hz), 2.67 (3H, s), 4.40 (2H, q, J=7.1 Hz), 7.55 (1H, d, J=8.4 Hz), 7.96 (1H, dd, J=8.4 and 1.5 Hz), 8.27 (1H, d, J=1.4 Hz).
[Compound]
Name
Reduced iron
Quantity
6.64 g
Type
reactant
Reaction Step One


Name
3-acetylamino-4-nitro-ethylbenzoate
Quantity
3 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([OH:3])[CH3:2].[C:4]([NH:7][C:8]1[C:9](CC)=[C:10]([CH:14]=[CH:15][C:16]=1[N+:17]([O-])=O)[C:11]([O-])=[O:12])(=O)[CH3:5]>C(O)(=O)C>[CH2:1]([O:3][C:11]([C:10]1[CH:14]=[CH:15][C:16]2[N:17]=[C:4]([CH3:5])[NH:7][C:8]=2[CH:9]=1)=[O:12])[CH3:2]
|
Inputs


Step One
[Compound]
|
Name
|
Reduced iron
|
|
Quantity
|
6.64 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
48 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
|
Name
|
3-acetylamino-4-nitro-ethylbenzoate
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)NC=1C(=C(C(=O)[O-])C=CC1[N+](=O)[O-])CC
|
|
Name
|
|
|
Quantity
|
24 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the solution is refluxed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by heating for 12 hours
|
|
Duration
|
12 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Solid materials are removed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
using filter aid
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate is concentrated under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Ethanol (100 ml) and 35% hydrochloric acid (5.2 g) are added to the residue
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the solution is refluxed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by heating for five hours
|
|
Duration
|
5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate obtained through filtration
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
is concentrated under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Ethyl acetate (70 ml) and water (70 ml) are added to the obtained residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solution is separated
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer is washed with water three times and extraction
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
By concentrating the obtained organic layer under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(=O)C1=CC2=C(N=C(N2)C)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.53 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
